N-[(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propan-2-ylpyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-8-carboxamide
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Overview
Description
N-[(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propan-2-ylpyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-8-carboxamide is a complex organic compound that features a pyrrolidine ring, a tetrahydroquinoline moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propan-2-ylpyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-8-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Tetrahydroquinoline Moiety: This step may involve the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions, often using reagents like carbodiimides.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propan-2-ylpyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
Medicinally, N-[(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propan-2-ylpyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-8-carboxamide could be investigated for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and tetrahydroquinoline moieties may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
N-[(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propan-2-ylpyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-8-carboxamide: shares similarities with other pyrrolidine and tetrahydroquinoline derivatives.
This compound: is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which may result in unique biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propan-2-ylpyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-13(2)16-10-24(12-18(25)21-3)11-17(16)23-20(26)15-8-4-6-14-7-5-9-22-19(14)15/h4,6,8,13,16-17,22H,5,7,9-12H2,1-3H3,(H,21,25)(H,23,26)/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYMXGZPQQATKA-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C2=CC=CC3=C2NCCC3)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1NC(=O)C2=CC=CC3=C2NCCC3)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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